molecular formula C8H13O9P B12784522 Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester CAS No. 157977-93-0

Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester

Cat. No.: B12784522
CAS No.: 157977-93-0
M. Wt: 284.16 g/mol
InChI Key: OBKZVMAQZJNKHN-UHFFFAOYSA-N
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Description

Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both ester and phosphinocarboxylic acid functionalities. Its versatility makes it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of acetyloxymethoxy derivatives with oxophosphinocarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired ester bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds and phosphinocarboxylic acid derivatives.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions involving ester and phosphinocarboxylic acid groups.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and phosphinocarboxylic acid groups play a crucial role in binding to these targets and modulating their activity. The compound’s effects are mediated through pathways involving ester hydrolysis and phosphinocarboxylic acid interactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, ethyl ester
  • Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, propyl ester
  • Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, butyl ester

Uniqueness

Bis(acetyloxymethoxy)oxophosphinocarboxylic acid, methyl ester stands out due to its specific ester and phosphinocarboxylic acid functionalities, which confer unique reactivity and binding properties. Compared to its analogs, the methyl ester variant offers distinct advantages in terms of solubility, reactivity, and ease of handling in various chemical processes .

Properties

CAS No.

157977-93-0

Molecular Formula

C8H13O9P

Molecular Weight

284.16 g/mol

IUPAC Name

[acetyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl acetate

InChI

InChI=1S/C8H13O9P/c1-6(9)14-4-16-18(12,8(11)13-3)17-5-15-7(2)10/h4-5H2,1-3H3

InChI Key

OBKZVMAQZJNKHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C

Origin of Product

United States

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